Cas no 2097928-92-0 (2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)
![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one structure](https://www.kuujia.com/scimg/cas/2097928-92-0x500.png)
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
-
- Inchi: 1S/C16H23N5O/c1-13(2)19-10-6-14(7-11-19)12-21-16(22)5-4-15(18-21)20-9-3-8-17-20/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3
- InChI Key: CHEUTZLOBSLFDU-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N2C=CC=N2)=NN1CC1CCN(C(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 465
- XLogP3: 1.4
- Topological Polar Surface Area: 53.7
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-2346-10μmol |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-2μmol |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-20mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-10mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-50mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-2mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-20μmol |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-15mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-5μmol |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-2346-1mg |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097928-92-0 | 1mg |
$54.0 | 2023-09-07 |
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Related Literature
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Ping Tong Food Funct., 2020,11, 628-639
Additional information on 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Comprehensive Analysis of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097928-92-0)
The compound 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097928-92-0) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. With the rise of AI-driven drug discovery and computational chemistry, researchers are increasingly exploring novel heterocyclic compounds like this one for their bioactive potential. The piperidine and pyrazolyl moieties in its structure make it a promising candidate for targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.
One of the most searched questions in chemical databases and academic forums revolves around the synthetic pathways for such complex molecules. The synthesis of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions, including N-alkylation, cyclocondensation, and functional group interconversion. These methods are often optimized using green chemistry principles, a hot topic in sustainable research. Additionally, its solubility and stability under physiological conditions are critical parameters for drug formulation studies.
The pharmacokinetic profile of this compound is another area of intense investigation. Researchers are particularly interested in its metabolic stability and bioavailability, which are frequently searched terms in medicinal chemistry circles. Early studies suggest that the propan-2-yl substitution enhances its lipophilicity, potentially improving cell membrane permeability. This aligns with the growing demand for CNS-active compounds in neurodegenerative disease research, though further validation is required.
From a structural-activity relationship (SAR) perspective, the dihydropyridazinone core of this molecule is noteworthy. This scaffold is often associated with anti-inflammatory and antioxidant properties, making it relevant to current studies on oxidative stress and age-related diseases. The incorporation of a pyrazolyl group further diversifies its interaction capabilities, as this fragment is known to participate in hydrogen bonding and π-stacking with biological targets.
In the context of high-throughput screening (HTS), 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one presents an intriguing case for virtual ligand screening. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its binding affinities, reducing the need for extensive in vitro testing. This resonates with the pharmaceutical industry's push toward cost-effective R&D and AI-assisted drug design.
Quality control and analytical characterization are also critical for this compound. Techniques such as HPLC, LC-MS, and NMR spectroscopy are essential for verifying its purity and structural integrity. These methods are frequently discussed in chemical forums, especially regarding peak resolution and method validation for complex heterocycles. The CAS No. 2097928-92-0 serves as a unique identifier in chemical registries, ensuring traceability in global research databases.
Looking ahead, the potential applications of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one extend beyond traditional therapeutics. Its modular structure makes it a candidate for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies, which are revolutionizing cancer therapy research. As the scientific community continues to explore its properties, this compound may emerge as a key player in next-generation small-molecule drug development.
2097928-92-0 (2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one) Related Products
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)



